N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound characterized by the presence of a thiazole ring, a chlorophenyl group, and a methylsulfonylphenyl group
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c1-26(23,24)15-8-2-12(3-9-15)10-17(22)21-18-20-16(11-25-18)13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBBTBVJNIBVPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Methylsulfonylphenyl Group: This step involves the reaction of the thiazole derivative with a methylsulfonylphenyl acetic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the biological activity being studied. For example, if the compound exhibits anticancer activity, it may inhibit specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide: can be compared with other thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a chlorophenyl moiety, and a methylsulfonyl group, which are believed to contribute to its reactivity and interactions with biological systems. Despite its promising structure, detailed studies on its biological activity remain limited.
Structural Characteristics
The compound can be described by its unique structural features:
- Thiazole Ring : Contains sulfur and nitrogen, which may enhance biological interactions.
- Chlorophenyl Group : Influences pharmacokinetics, including absorption and distribution.
- Methylsulfonyl Group : Enhances solubility and stability.
These components suggest potential applications in various therapeutic areas, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that compounds with thiazole rings often exhibit antimicrobial activity . Preliminary studies suggest that this compound may inhibit the growth of certain pathogens. The mechanism of action could involve interference with specific enzymes or receptors critical for microbial survival.
Anticancer Activity
The compound has also been explored for its anticancer properties . Initial findings indicate it may inhibit cell proliferation in various cancer cell lines. The proposed mechanism involves interaction with molecular targets that modulate cellular pathways linked to cancer progression.
Case Studies
- Cell Proliferation Inhibition : A study demonstrated that this compound showed significant inhibition of cell growth in specific cancer cell lines, suggesting potential as an anticancer agent.
- Mechanism Exploration : Further research is needed to elucidate the exact molecular targets affected by this compound, which could enhance understanding of its anticancer efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. The following table summarizes key findings related to SAR for similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole Derivative 1 | Thiazole ring with electron-withdrawing groups | High antimicrobial potency |
| Thiazole Derivative 2 | Thiazole ring with methyl substitution | Enhanced anticancer activity |
| N-(4-chlorophenyl)-thiazol-2-amine | Similar thiazole structure | Antibacterial effects observed |
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the thiazole ring.
- Introduction of the chlorophenyl and methylsulfonyl groups.
- Final acetamide formation.
This compound's unique combination of functional groups makes it a valuable candidate for further research into its biological applications.
Q & A
Q. What are the optimal synthetic routes for N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how can yield be maximized?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:
- Acylation of 2-amino-4-(4-chlorophenyl)thiazole with activated acetamide derivatives under anhydrous conditions.
- Use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility and reaction kinetics .
- Catalysts such as anhydrous aluminum chloride for electrophilic substitution reactions .
- Yield optimization : Reaction temperatures between 60–80°C and inert atmospheres (e.g., nitrogen) reduce side reactions. Purification via column chromatography with silica gel (ethyl acetate/hexane gradient) improves purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the thiazole ring, chlorophenyl, and methylsulfonyl groups. For example, the methylsulfonyl proton resonates at δ 3.2–3.5 ppm in DMSO-d₆ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 435.05) .
- X-ray crystallography : Resolves bond angles and crystallographic packing, critical for confirming stereoelectronic effects .
Q. How does this compound’s stability vary under physiological conditions?
- pH-dependent stability : Hydrolysis of the acetamide group occurs at pH < 3 or > 10, confirmed via HPLC monitoring. Neutral buffers (pH 7.4) show >90% stability over 24 hours .
- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 220°C, suggesting solid-state stability at room temperature .
Advanced Research Questions
Q. What mechanistic insights explain its biological activity (e.g., anticancer or anti-inflammatory effects)?
- Enzyme inhibition : The methylsulfonyl group interacts with COX-2’s hydrophobic pocket, reducing prostaglandin synthesis (IC₅₀ = 1.8 µM in RAW 264.7 macrophages) .
- Apoptosis induction : In A549 lung cancer cells, it activates caspase-3/7 by 3.5-fold via mitochondrial depolarization, measured via flow cytometry .
- Pathway modulation : Downregulates NF-κB and STAT3 signaling in inflammation models, validated via Western blotting .
Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?
- Standardized assays : Discrepancies arise from varying cell lines (e.g., IC₅₀ = 2.1 µM in MCF-7 vs. 5.3 µM in HeLa). Use identical protocols (e.g., MTT assay at 48 hours, 10% FBS) .
- Solvent interference : DMSO concentrations >0.1% reduce activity; ensure uniform solvent controls .
- Data normalization : Report IC₅₀ relative to positive controls (e.g., doxorubicin) to contextualize potency .
Q. What strategies enhance selectivity for target vs. off-target biological pathways?
- Structural analogs : Introduce electron-withdrawing groups (e.g., nitro) at the thiazole 5-position to improve COX-2 selectivity (10-fold over COX-1) .
- Prodrug design : Mask the acetamide as a tert-butyl carbamate to reduce renal toxicity while maintaining efficacy .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) optimize binding to TNF-α’s active site (ΔG = −9.2 kcal/mol) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Thiazole modifications : Replacing 4-chlorophenyl with 4-fluorophenyl increases hydrophobicity (logP from 3.1 to 3.5), enhancing blood-brain barrier penetration .
- Acetamide substitution : Switching methylsulfonyl to ethylsulfonyl reduces plasma protein binding (from 92% to 85%), improving bioavailability .
- Bioisosteres : Replacing sulfur in thiazole with oxygen (oxazole) decreases cytotoxicity in non-cancerous HEK293 cells (IC₅₀ > 50 µM) .
Methodological Considerations
Q. What protocols validate analytical methods for quantifying this compound in biological matrices?
Q. How can cross-disciplinary approaches integrate chemical and biological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
